molecular formula C11H20O4 B14509352 1,3-Propanediol, 2,2-diethyl-, diacetate CAS No. 63834-77-5

1,3-Propanediol, 2,2-diethyl-, diacetate

Cat. No.: B14509352
CAS No.: 63834-77-5
M. Wt: 216.27 g/mol
InChI Key: QERZBQVBUHVAFS-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.

    Oxidation: Corresponding aldehydes or acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.

    Neopentyl glycol diacetate: Another similar compound with different alkyl groups.

Uniqueness

1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

63834-77-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

[2-(acetyloxymethyl)-2-ethylbutyl] acetate

InChI

InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3

InChI Key

QERZBQVBUHVAFS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC(=O)C)COC(=O)C

Origin of Product

United States

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